Cucurbitacin IIb
Overview
Description
Cucurbitacin IIb (CuIIb) is a major active compound found in Hemsleyadine tablets, which are used in the clinical treatment of various inflammatory diseases such as bacillary dysentery, enteritis, and acute tonsillitis. CuIIb is known for its anti-inflammatory activity, although the exact mechanisms of action are not fully understood. It has been shown to modulate multiple cellular behaviors and signaling pathways, leading to the suppression of the adaptive immune response .
Synthesis Analysis
The synthesis of cucurbitacin IIa derivatives, which are closely related to cucurbitacin IIb, has been explored to determine their cytotoxic activity against human cancer cells. Twenty-one derivatives were synthesized, and their structures were confirmed using spectroscopic data. These derivatives displayed selective cytotoxicity towards human tumor cell lines while showing low toxicity towards normal human cells. This suggests that structural modifications of cucurbitacin can lead to compounds with potential as anticancer agents .
Molecular Structure Analysis
Cucurbitacin IIb, like other cucurbitacins, is a tetracyclic triterpenoid. The molecular structure of cucurbitacin IIb derivatives has been determined using techniques such as 1H NMR, 13C NMR, and LC-MS, as well as single crystal diffraction. These studies have helped in understanding the structure-activity relationships and the absolute configuration of the derivatives, which is crucial for their biological activity .
Chemical Reactions Analysis
Cucurbitacin IIb has been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of various signaling pathways, including the EGFR/MAPK pathway. It has been observed to inhibit the kinase activity of EGFR, which is a valid target in anticancer therapy. Molecular docking studies suggest that the binding of CuIIb to EGFR depends on hydrophobic and hydrogen-bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cucurbitacin IIb and its derivatives are closely related to their biological activities. For instance, the ability of these compounds to induce apoptosis in cancer cells and their selective cytotoxicity towards tumor cell lines over normal cells can be attributed to their specific molecular interactions and structural features. The synthesis of derivatives with different substituents has provided insights into how these properties can be modified to enhance biological activity .
Scientific Research Applications
Analgesic Applications
- Application : CuIIb is known for its analgesic properties .
- Results : While specific results can vary, studies have generally found that CuIIb can effectively alleviate pain .
Anti-Inflammatory Applications
- Application : CuIIb has been found to exhibit anti-inflammatory activity .
- Results : Studies have shown that CuIIb can effectively reduce inflammation .
Antimicrobial Applications
- Application : CuIIb has been found to have antimicrobial properties .
- Results : Research has shown that CuIIb can effectively inhibit the growth of various microbes .
Antiviral Applications
- Application : CuIIb has been found to have antiviral properties .
- Results : Studies have shown that CuIIb can effectively inhibit viral replication .
Anticancer Applications
- Application : CuIIb has been found to have anticancer properties .
- Results : Studies have shown that CuIIb can effectively inhibit cancer cell proliferation and induce apoptosis .
Other Applications
- Application : CuIIb has been used in the clinical treatment of acute tonsillitis, bacillary dysentery, and enteritis .
- Results : While specific results can vary, studies have generally found that CuIIb can effectively alleviate symptoms associated with these conditions .
Antioxidant Applications
- Application : CuIIb has been found to have antioxidant properties .
- Results : Studies have shown that CuIIb can effectively neutralize free radicals and reduce oxidative stress .
Hepatoprotective Applications
- Application : CuIIb has been found to have hepatoprotective properties .
- Results : Research has shown that CuIIb can effectively protect the liver from damage .
Antimalarial Applications
- Application : CuIIb has been found to have antimalarial properties .
- Results : Studies have shown that CuIIb can effectively inhibit the growth of the malaria parasite .
Cardioprotective Applications
- Application : CuIIb has been found to have cardioprotective properties .
- Results : Research has shown that CuIIb can effectively protect the heart from damage .
Antihyperglycemic Applications
- Application : CuIIb has been found to have antihyperglycemic properties .
- Results : Studies have shown that CuIIb can effectively lower blood sugar levels .
Anthelmintic Applications
- Application : CuIIb has been found to have anthelmintic properties .
- Results : Research has shown that CuIIb can effectively kill or expel helminths .
Tyrosine Kinase Inhibitor
- Application : CuIIb has been found to act as a tyrosine kinase inhibitor .
- Results : Studies have shown that CuIIb can effectively inhibit the activity of tyrosine kinase .
Inducing Apoptosis via the STAT3 Pathway
- Application : CuIIb has been found to induce apoptosis via the STAT3 pathway .
- Results : Studies have shown that CuIIb can effectively induce apoptosis via the STAT3 pathway .
Causing G2/M Phase Cell Cycle Arrest
- Application : CuIIb has been found to cause G2/M phase cell cycle arrest .
- Results : Studies have shown that CuIIb can effectively cause G2/M phase cell cycle arrest .
Suppression of the EGFR/MAPK Pathway
Safety And Hazards
Cucurbitacin IIb is toxic and contains a pharmaceutically active ingredient10. It is a moderate to severe irritant to the skin and eyes10. It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment11.
Future Directions
Cucurbitacins have shown significant anticancer/chemopreventive potential, hence a comprehensive review on this topic is recommended for future clinical research1. As oral delivery and absorption of cucurbitacins remain a challenge, recent focus has been on the use of nano-micelles co-modified with cucurbitacins, which enhances the relative bioavailability of CuB by ~2.14–3.43 times12.
properties
IUPAC Name |
(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBWBGOEAVGFTN-LPQIEKFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314928 | |
Record name | Dihydrocucurbitacin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cucurbitacin IIb | |
CAS RN |
50298-90-3 | |
Record name | Dihydrocucurbitacin F | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50298-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrocucurbitacin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.